4-(4-Methylpiperidin-1-yl)benzaldehyde
Overview
Description
“4-(4-Methylpiperidin-1-yl)benzaldehyde” is a chemical compound with the CAS Number: 85872-85-11. It has a molecular weight of 203.2812. The compound is stored at room temperature and is in the form of an oil1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, there are general procedures for the synthesis of similar compounds3. For instance, one method involves refluxing equal amounts of N-phenyl/cyclohexylhydrazinecarbothioamides and the synthesized 4-substituted benzaldehyde derivatives in ethanol3. Another method involves stirring appropriate 4-substituted benzaldehydes in methanol for 10 hours in the presence of potassium hydroxide3.Molecular Structure Analysis
The InChI code for “4-(4-Methylpiperidin-1-yl)benzaldehyde” is 1S/C13H17NO/c1-11-6-8-14(9-7-11)13-4-2-12(10-15)3-5-13/h2-5,10-11H,6-9H2,1H3
1. This indicates the molecular structure of the compound.
Chemical Reactions Analysis
Specific chemical reactions involving “4-(4-Methylpiperidin-1-yl)benzaldehyde” are not provided in the search results. However, it’s worth noting that the compound can be used in the synthesis of other compounds3.Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm34. It’s boiling point is not explicitly mentioned, but a related compound has a boiling point of 351.3±37.0 °C at 760 mmHg4.Scientific Research Applications
1. Synthesis of N-methyl imines
- Summary of Application: 4,4′-Trimethylenedipiperidine, a derivative of 4-(4-Methylpiperidin-1-yl)benzaldehyde, is used as a catalyst for the synthesis of N-methyl imines . N-methyl imines are versatile scaffolds in organic chemistry .
- Methods of Application: The synthesis of various N-methyl imines was conducted at 85 °C using 4,4′-trimethylenedipiperidine as a catalyst . This reagent is a commercially available solid and can be handled easily. It has high thermal stability, low toxicity, and good solubility in green solvents such as water and ethanol .
- Results or Outcomes: The regenerated catalyst demonstrated stable activity after several recycle runs, and any changes were detected in its chemical structure by 1H NMR monitoring .
2. Synthesis of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues
- Summary of Application: A diverse series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues has been synthesized . These compounds are derived from 4-(4-Methylpiperidin-1-yl)benzaldehyde .
- Methods of Application: The synthesis was achieved by the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides .
- Results or Outcomes: The reaction resulted in a diverse series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues .
Safety And Hazards
The compound has several hazard statements including H302, H315, H317, H319, and H3351. Precautionary measures include avoiding contact with skin and eyes, and not inhaling dust, fumes, gas, mist, vapors, or spray1.
Future Directions
The future directions for “4-(4-Methylpiperidin-1-yl)benzaldehyde” are not specified in the search results. However, it’s worth noting that the compound is available for research use5.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11-6-8-14(9-7-11)13-4-2-12(10-15)3-5-13/h2-5,10-11H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKZATGTUGYPBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599129 | |
Record name | 4-(4-Methylpiperidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperidin-1-yl)benzaldehyde | |
CAS RN |
85872-85-1 | |
Record name | 4-(4-Methylpiperidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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